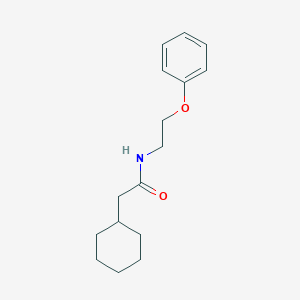

2-cyclohexyl-N-(2-phenoxyethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-cyclohexyl-N-(2-phenoxyethyl)acetamide, also known as PEA, is a chemical compound that has been widely studied for its potential therapeutic applications. PEA is a member of the family of N-acylethanolamines, which are endogenous lipid mediators involved in various physiological and pathological processes. In recent years, PEA has gained attention for its anti-inflammatory, analgesic, and neuroprotective properties.

Mécanisme D'action

2-cyclohexyl-N-(2-phenoxyethyl)acetamide exerts its effects through multiple mechanisms of action. It has been shown to activate the peroxisome proliferator-activated receptor alpha (PPAR-α), which is involved in the regulation of inflammation and lipid metabolism. 2-cyclohexyl-N-(2-phenoxyethyl)acetamide also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. Additionally, 2-cyclohexyl-N-(2-phenoxyethyl)acetamide has been shown to modulate the activity of ion channels and receptors involved in pain perception and neuronal excitability.

Biochemical and Physiological Effects:

2-cyclohexyl-N-(2-phenoxyethyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). 2-cyclohexyl-N-(2-phenoxyethyl)acetamide also reduces the activity of the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation. In preclinical models of neuropathic pain, 2-cyclohexyl-N-(2-phenoxyethyl)acetamide has been shown to reduce pain behavior and improve sensory function. 2-cyclohexyl-N-(2-phenoxyethyl)acetamide has also been shown to have neuroprotective effects, including the reduction of oxidative stress and the promotion of neuronal survival.

Avantages Et Limitations Des Expériences En Laboratoire

2-cyclohexyl-N-(2-phenoxyethyl)acetamide has several advantages as a research tool. It is a small molecule that is easy to synthesize and purify. 2-cyclohexyl-N-(2-phenoxyethyl)acetamide has been shown to have low toxicity and few side effects in preclinical models. Additionally, 2-cyclohexyl-N-(2-phenoxyethyl)acetamide has a wide range of potential therapeutic applications, making it a versatile research tool. However, there are also limitations to the use of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide in lab experiments. 2-cyclohexyl-N-(2-phenoxyethyl)acetamide has poor water solubility, which can limit its bioavailability and require the use of solvents. 2-cyclohexyl-N-(2-phenoxyethyl)acetamide also has a short half-life in vivo, which can limit its efficacy in some applications.

Orientations Futures

For research on 2-cyclohexyl-N-(2-phenoxyethyl)acetamide include the development of novel formulations and delivery methods, investigation of its potential use in the treatment of neurodegenerative and autoimmune diseases, and exploration of its use in combination with other drugs or therapies.

Méthodes De Synthèse

2-cyclohexyl-N-(2-phenoxyethyl)acetamide can be synthesized through a series of chemical reactions starting from cyclohexylamine and 2-phenoxyethanol. The reaction involves the formation of an amide bond between the amine group of cyclohexylamine and the carboxylic acid group of 2-phenoxyethyl acetate. The resulting product is then hydrolyzed to yield 2-cyclohexyl-N-(2-phenoxyethyl)acetamide. The synthesis method has been optimized to achieve high yields and purity of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide.

Applications De Recherche Scientifique

2-cyclohexyl-N-(2-phenoxyethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of inflammation, neuropathic pain, and neurodegenerative diseases. 2-cyclohexyl-N-(2-phenoxyethyl)acetamide has also been investigated for its potential use in the treatment of psychiatric disorders, such as anxiety and depression.

Propriétés

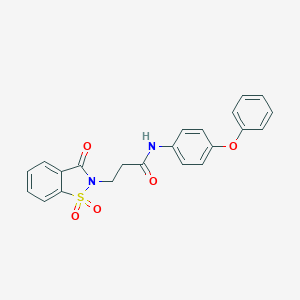

Formule moléculaire |

C16H23NO2 |

|---|---|

Poids moléculaire |

261.36 g/mol |

Nom IUPAC |

2-cyclohexyl-N-(2-phenoxyethyl)acetamide |

InChI |

InChI=1S/C16H23NO2/c18-16(13-14-7-3-1-4-8-14)17-11-12-19-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,17,18) |

Clé InChI |

KMPNLIOHBXIYLH-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CC(=O)NCCOC2=CC=CC=C2 |

SMILES canonique |

C1CCC(CC1)CC(=O)NCCOC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene](/img/structure/B299397.png)

![2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299398.png)

![N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B299399.png)

![N,N-diethyl-2-[3'-(4-methylphenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide](/img/structure/B299403.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B299404.png)

![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299408.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B299412.png)

![N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B299413.png)

![Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B299417.png)

![N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B299422.png)